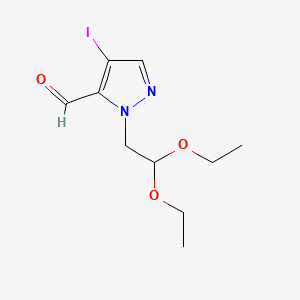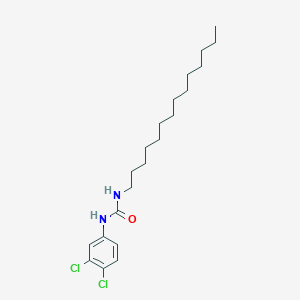
1-(3,4-Dichlorophenyl)-3-tetradecylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-3-tetradecylurea is an organic compound belonging to the class of phenylureas. This compound is characterized by the presence of a 3,4-dichlorophenyl group and a long tetradecyl chain attached to a urea moiety. It is known for its applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-tetradecylurea typically involves the reaction of 3,4-dichloroaniline with tetradecyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-Dichloroaniline+Tetradecyl isocyanate→this compound
The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-tetradecylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of corresponding urea derivatives with oxidized side chains.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the chloro groups.
科学的研究の応用
1-(3,4-Dichlorophenyl)-3-tetradecylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the formulation of agrochemicals and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-tetradecylurea involves its interaction with specific molecular targets The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways
類似化合物との比較
- 1-(3,4-Dichlorophenyl)-3-methoxyurea
- 1-(3,4-Dichlorophenyl)piperazine
- 3,4-Dichlorophenylhydrazine hydrochloride
Comparison: 1-(3,4-Dichlorophenyl)-3-tetradecylurea is unique due to its long tetradecyl chain, which imparts distinct physicochemical properties compared to other similar compounds. This long alkyl chain can influence the compound’s solubility, bioavailability, and interaction with biological membranes, making it suitable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
5006-87-1 |
|---|---|
分子式 |
C21H34Cl2N2O |
分子量 |
401.4 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-3-tetradecylurea |
InChI |
InChI=1S/C21H34Cl2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24-21(26)25-18-14-15-19(22)20(23)17-18/h14-15,17H,2-13,16H2,1H3,(H2,24,25,26) |
InChIキー |
MZEPEDBUXSSGSY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


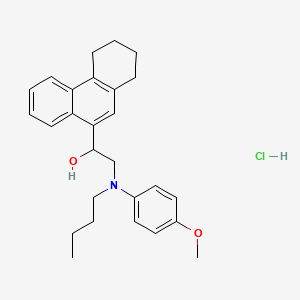
![4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14010646.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid](/img/structure/B14010663.png)
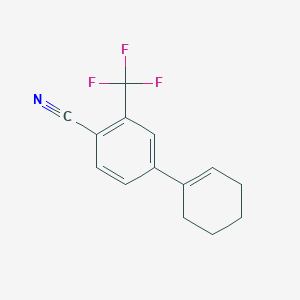
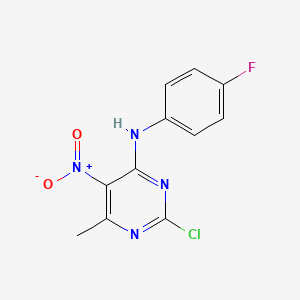

![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)
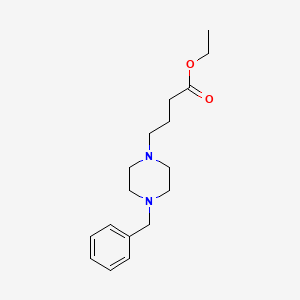


![2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione](/img/structure/B14010699.png)

![6-Chloro-5-fluoropyrazolo[1,5-A]pyridine](/img/structure/B14010708.png)
